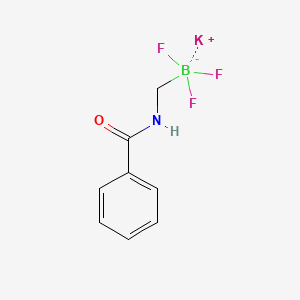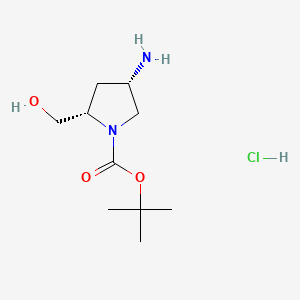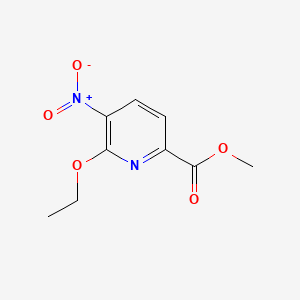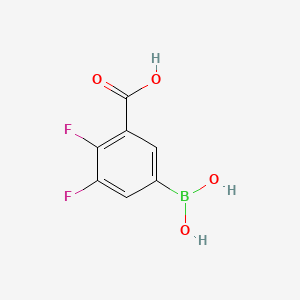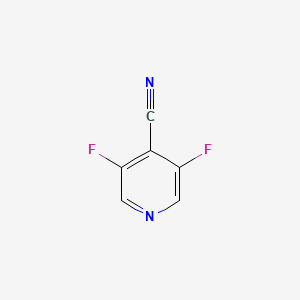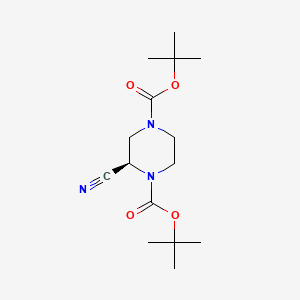
(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chemical compound with a complex structure that includes a piperazine ring substituted with cyanide and di-tert-butyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with cyanide sources and tert-butyl esters. One common method is the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, followed by the introduction of a cyanide group using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction conditions often include solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the final product.
化学反应分析
Types of Reactions
®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyanide group or the ester groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate nucleophiles and may involve catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- N-Boc-hydroxylamine
Uniqueness
®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is unique due to its combination of a piperazine ring with cyanide and di-tert-butyl ester groups This structure imparts specific chemical properties, such as stability and reactivity, that differentiate it from other similar compounds
属性
IUPAC Name |
ditert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
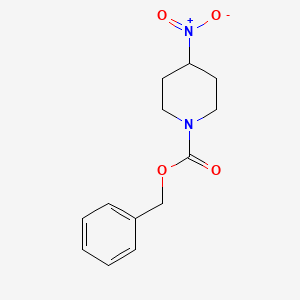
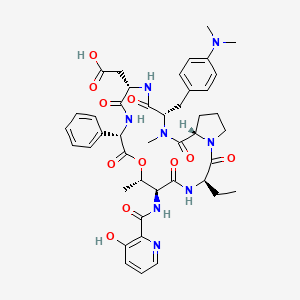
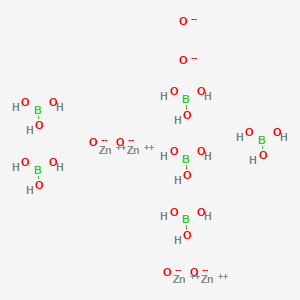
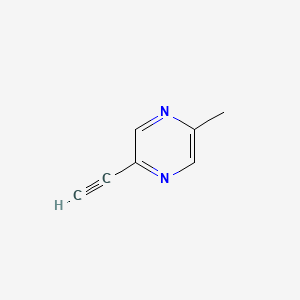
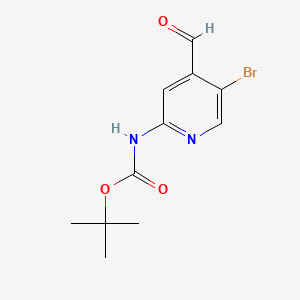
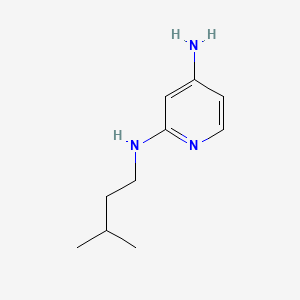

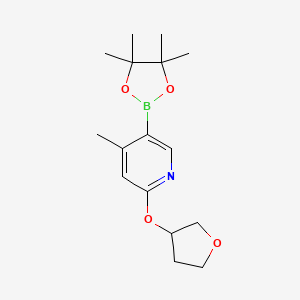
![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine](/img/structure/B577480.png)
